4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
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Biological Activity
4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, with the CAS number 2210140-19-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C19H16N6OS, with a molecular weight of 376.4 g/mol. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆N₆OS |
Molecular Weight | 376.4 g/mol |
CAS Number | 2210140-19-3 |
Anticancer Properties
Research indicates that derivatives of thiazole and pyrazole compounds exhibit promising anticancer activities. The specific compound under discussion has been evaluated for its effects on various cancer cell lines, demonstrating notable cytotoxicity.
-
Cell Line Studies :
- The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- In vitro studies revealed that it inhibits cell proliferation with IC50 values in the low micromolar range, suggesting effective anticancer activity.
-
Mechanisms of Action :
- The compound's mechanism involves the inhibition of specific kinases associated with cancer cell growth and survival.
- It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Comparative Studies
A comparative analysis with similar compounds highlights the unique efficacy of this thiazole derivative:
Compound Name | IC50 (µM) | Targeted Cell Line |
---|---|---|
This compound | 3.79 | MCF7 |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | HepG2 |
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | 26 | A549 |
Study 1: Anticancer Activity Assessment
In a study conducted by Wei et al., various pyrazole derivatives were synthesized and screened for anticancer activity. The results indicated that compounds with similar structural features to our compound exhibited significant cytotoxicity against A549 cells, reinforcing the potential of thiazole derivatives in cancer therapy .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the anticancer effects of thiazole derivatives. It was found that these compounds could effectively inhibit Aurora-A kinase, a critical regulator of cell division, thereby preventing tumor growth .
Properties
IUPAC Name |
4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-17(27-19(24-13)25-9-2-3-10-25)18(26)23-12-15-16(22-8-7-21-15)14-5-4-6-20-11-14/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHINGEGGUFNLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.